Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)-
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tetrahydroisoquinoline core with a substituted triazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- typically involves multi-step organic synthesis. The process may start with the preparation of the isoquinoline core, followed by the introduction of the tetrahydro functionality. The triazine ring is then synthesized and attached to the isoquinoline core through a series of reactions involving amination and methylation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory synthesis to industrial production through pilot studies.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and triazine-substituted molecules. Examples include:
- Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)-
- Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)-
Uniqueness
The uniqueness of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
30146-71-5 |
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Molecular Formula |
C18H25N7 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7/c1-23-8-10-24(11-9-23)13-16-20-17(19)22-18(21-16)25-7-6-14-4-2-3-5-15(14)12-25/h2-5H,6-13H2,1H3,(H2,19,20,21,22) |
InChI Key |
RMIMTXLHUVHRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |
Origin of Product |
United States |
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